molecular formula C23H26N2O2 B7690739 N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide

Cat. No. B7690739
M. Wt: 362.5 g/mol
InChI Key: SQGAXDAUGJBWQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide, also known as DMQB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQB is a member of the quinoline family of compounds, which have been found to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. In

Scientific Research Applications

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been studied for its potential applications in a variety of scientific fields, including pharmacology, neuroscience, and biochemistry. N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide exerts its biological effects by modulating the activity of various signaling pathways in cells. Specifically, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in inflammation and cell survival. In addition, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been found to activate the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been found to exhibit a wide range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while in vivo studies have shown that N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide reduces inflammation in animal models of arthritis and neurodegenerative diseases. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been found to promote cell survival and growth in various cell types.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has several advantages as a research tool, including its high purity and stability, as well as its well-characterized mechanism of action. However, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide also has some limitations, including its relatively high cost and limited availability. Additionally, N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may exhibit off-target effects in certain experimental systems, which should be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide. One area of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide-based therapeutics for the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide's biological effects and to identify potential off-target effects. Finally, the development of new synthesis methods for N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide may help to increase its availability and reduce its cost, making it a more accessible research tool.

Synthesis Methods

N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylaniline with 2-hydroxy-7-methylquinoline, followed by the addition of butyric anhydride and subsequent purification steps. The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)butyramide has been optimized to produce high yields and purity, making it a suitable candidate for scientific research.

properties

IUPAC Name

N-(3,4-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-5-6-22(26)25(20-10-8-16(3)17(4)12-20)14-19-13-18-9-7-15(2)11-21(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGAXDAUGJBWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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